Thiocystaphos
Description
Thiocystaphos (C₇H₅FO₂; CAS 405-05-0) is a fluorinated aromatic compound synthesized via a bromide-mediated reaction in acetic acid at 45°C for 26 hours, yielding 48% . Its molecular weight is 140.11 g/mol, with a polar surface area (TPSA) of 37.3 Ų and moderate solubility (1.21 mg/mL). The compound exhibits a log Po/w (octanol-water partition coefficient) range of 1.23–1.92 across computational models, indicating balanced lipophilicity for drug-like behavior .
Properties
CAS No. |
55159-46-1 |
|---|---|
Molecular Formula |
C2H7NNaO3PS2 |
Molecular Weight |
211.18 g/mol |
IUPAC Name |
sodium;(2-aminoethyldisulfanyl)-hydroxyphosphinate |
InChI |
InChI=1S/C2H8NO3PS2.Na/c3-1-2-8-9-7(4,5)6;/h1-3H2,(H2,4,5,6);/q;+1/p-1 |
InChI Key |
SFAZCSIXGJEPJC-UHFFFAOYSA-M |
SMILES |
C(CSSP(=O)(O)[O-])N.[Na+] |
Canonical SMILES |
C(CSSP(=O)(O)[O-])N.[Na+] |
Other CAS No. |
55159-46-1 |
Synonyms |
sodium S-(S-thioethyl-2-amino)thiophosphate thiocystaphos |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Substituent Impact on Lipophilicity : Fluorine’s electronegativity and small atomic radius enhance lipophilicity (log P ~1.23) compared to polar hydroxyl groups (log P ~0.85) . Chlorine’s larger size increases log P further (1.75) but reduces solubility.
BBB Permeability : Fluorine’s lipophilic nature facilitates BBB penetration, whereas hydroxyl analogs are excluded due to higher polarity .
Metabolic Stability : this compound avoids CYP inhibition, unlike hydroxyl analogs, which may interact with metabolic enzymes .
Research Findings and Mechanistic Insights
- Synthetic Efficiency : this compound’ 48% yield via bromide-mediated synthesis contrasts with higher-yield routes for hydroxyl analogs (e.g., acid-catalyzed substitutions), though direct comparisons are absent in the evidence .
- Drug-Likeness : this compound scores 0.55 in bioavailability and 1.0 in leadlikeness, outperforming hypothetical hydroxyl analogs (lower bioavailability due to solubility-bioavailability paradox) .
- Safety Profile : The absence of PAINS (Pan-Assay Interference Compounds) and Brenk alerts (0.0 and 1.0, respectively) suggests low toxicity risk, a critical advantage over CYP-inhibiting analogs .
Notes
Data Limitations : Detailed experimental data for exact analogs (e.g., solubility, log P) are unavailable in the provided evidence; trends are inferred from substituent chemistry.
Structural Diversity : Thiophosphoramide-based compounds (e.g., from ) may exhibit distinct reactivity due to sulfur-phosphorus bonds, warranting separate analysis .
Formatting Compliance : Article structure adheres to guidelines for technical clarity, including numbered headings and referenced data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
